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Compound of Interest

Compound Name: Cns 5161

Cat. No.: B1669275

For researchers and drug development professionals, understanding the selectivity of a
compound is paramount to predicting its therapeutic efficacy and potential off-target effects.
This guide provides a comparative analysis of the receptor cross-reactivity of Cns 5161, a
potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Cns 5161, with the chemical name N-(2-chloro-5-(methylmercapto) phenyl)-N'-(3-
(methylmercapto) phenyl)-N'-methylguanidine monohydrochloride, demonstrates high affinity
for the ion-channel binding site of the NMDA receptor complex.[1][2] While comprehensive
cross-reactivity data for Cns 5161 against a broad panel of other receptors is not readily
available in the public domain, its characterization as a "selective" antagonist is supported by
its potent and specific mechanism of action at the NMDA receptor.

Primary Target Affinity

Experimental data demonstrates that Cns 5161 has a strong binding affinity for the NMDA
receptor. In radioligand binding assays using synaptosomal membrane preparations from rat
brain, Cns 5161 was shown to displace [(H] MK-801 binding with a Ki of 1.8 nM.[1][2] Another
study confirmed its high affinity with a Kd of less than 4 nM.[3] This high affinity underscores its
potency as an NMDA receptor antagonist.

Cross-Reactivity Profile

Direct and extensive screening data for Chs 5161 against a wide array of other receptors, ion
channels, and transporters is not publicly documented. However, studies on a closely related
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analog, 8F-GE-179, provide strong evidence for the high selectivity of this chemical class. In a

broad screening panel, 18F-GE-179 was tested against 60 different central nervous system

targets. At a concentration of 10 nM, it did not exhibit significant binding to any of these targets.

At a higher concentration of 1 puM, the binding to the vast majority of these targets was inhibited

by 3% or less, with a minor inhibition of 8% observed at the sigma-2 receptor.

To illustrate the expected high selectivity of Cns 5161, the following table presents its known

affinity for the NMDA receptor alongside hypothetical data for other major receptor classes.

This representation is intended to model what a typical cross-reactivity screening panel would

reveal for a highly selective compound.

Receptor Target

Ligand/Assay

Cns 5161 Ki (nM)

Primary Target

NMDA (ion channel) [3H] MK-801 displacement 1.8
lllustrative Off-Target ]

Receptors (Hypothetical Values)

AMPA [2H] AMPA > 10,000
Kainate [3H] Kainate > 10,000
mGIuR1 [3H] R214127 > 10,000
mGIUR5 [*H] M-MPEP > 10,000
GABA-A [2H] Muscimol > 10,000
Dopamine D2 [3H] Spiperone > 10,000
Serotonin 5-HT2A [3H] Ketanserin > 10,000
Adrenergic al [3H] Prazosin > 10,000
Sigma-1 [3H]-(+)-Pentazocine > 1,000
Sigma-2 [FH] DTG > 1,000

Experimental Protocols
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Radioligand Binding Assay for NMDA Receptor Affinity

o Objective: To determine the binding affinity (Ki) of Chs 5161 for the NMDA receptor ion
channel site.

o Methodology:

o Membrane Preparation: Synaptosomal membranes are prepared from rat forebrain tissue.
The tissue is homogenized in a buffered sucrose solution and subjected to differential
centrifugation to isolate the membrane fraction.

o Assay Buffer: A typical buffer used is 50 mM Tris-HCI, pH 7.4.

o Radioligand: [*H] MK-801, a high-affinity NMDA ion channel blocker, is used as the
radioligand.

o Incubation: The prepared membranes are incubated with a fixed concentration of [3H] MK-
801 and varying concentrations of the test compound (Cns 5161). The incubation is
typically carried out at room temperature for a sufficient time to reach equilibrium.

o Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through
glass fiber filters to separate the membrane-bound radioligand from the unbound
radioligand. The filters are then washed with ice-cold assay buffer.

o Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The concentration of Cns 5161 that inhibits 50% of the specific binding of
[3H] MK-801 (IC50) is determined by non-linear regression analysis of the competition
binding data. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki
=IC50/ (1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.

Functional Assay for NMDA Receptor Antagonism (e.g.,
Calcium Influx Assay)
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o Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx
by Cns 5161.

o Methodology:

o Cell Culture: A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells
expressing NR1/NR2A or NR1/NR2B) is cultured in appropriate media.

o Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to calcium.

o Compound Pre-incubation: The cells are pre-incubated with varying concentrations of Cns
5161 for a defined period.

o Receptor Stimulation: The NMDA receptor is stimulated by the addition of co-agonists,
glutamate and glycine.

o Signal Detection: The change in intracellular calcium concentration is measured by
monitoring the fluorescence intensity using a fluorescence plate reader.

o Data Analysis: The ability of Chs 5161 to inhibit the agonist-induced calcium influx is
quantified. The IC50 value, representing the concentration of Cns 5161 that causes 50%
inhibition of the maximal agonist response, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathway of the NMDA receptor and a typical
workflow for assessing compound selectivity.
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Caption: NMDA Receptor Antagonism by Cns 5161.
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Caption: Workflow for Compound Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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